![molecular formula C18H19FN2O4 B2869337 N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 1396800-95-5](/img/structure/B2869337.png)
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
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Description
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C18H19FN2O4 and its molecular weight is 346.358. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Behavior
Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, such as furans, oxadiazoles, and pyrimidines, often involves precursors with structural similarities to N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide. These processes are critical for developing novel molecules with potential therapeutic applications. For instance, compounds based on furan amidines have shown potential as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018).
Chemical Rearrangements : The ability of certain acetylenic quaternary ammonium salts to cyclize into oxiranes or furans under basic conditions highlights the intricate chemical behavior these compounds can exhibit (Epsztein & Goff, 1977).
Pharmacological Applications
- Selective Androgen Receptor Modulators (SARMs) : Compounds with structural features similar to this compound have been explored as SARMs. These molecules hold promise for treating androgen-dependent diseases by selectively modulating androgen receptors (Wu et al., 2006).
Mechanistic Probes in Photochemistry
- Cyclopropene Photochemistry : The study of cyclopropene photochemistry, utilizing both racemic and optically active forms, demonstrates the transformation of cyclopropene into furan derivatives. These investigations provide insights into the mechanisms of photochemical reactions, including the involvement of intermediate vinyl carbenes (Pincock & Moutsokapas, 1977).
properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-11-4-7-13(9-14(11)19)21-17(23)16(22)20-10-18(24,12-5-6-12)15-3-2-8-25-15/h2-4,7-9,12,24H,5-6,10H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJUFCHYVDHHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CO3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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